molecular formula C8H13BrO4 B128207 Diethyl (2R)-2-bromobutanedioate CAS No. 158706-00-4

Diethyl (2R)-2-bromobutanedioate

Cat. No.: B128207
CAS No.: 158706-00-4
M. Wt: 253.09 g/mol
InChI Key: RUIJMAUNJVDAEE-ZCFIWIBFSA-N
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Description

Diethyl (2R)-2-bromobutanedioate is a chiral brominated dicarboxylate ester with the molecular formula $ C8H{11}BrO_4 $. Its structure features a bromine atom at the 2-position of the butanedioate backbone, with an (R)-configured stereocenter. This compound is primarily used in asymmetric synthesis, where the bromine acts as a leaving group in nucleophilic substitution reactions, enabling the construction of complex chiral molecules .

Properties

CAS No.

158706-00-4

Molecular Formula

C8H13BrO4

Molecular Weight

253.09 g/mol

IUPAC Name

diethyl (2R)-2-bromobutanedioate

InChI

InChI=1S/C8H13BrO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

RUIJMAUNJVDAEE-ZCFIWIBFSA-N

SMILES

CCOC(=O)CC(C(=O)OCC)Br

Isomeric SMILES

CCOC(=O)C[C@H](C(=O)OCC)Br

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)Br

Synonyms

Butanedioic acid, bromo-, diethyl ester, (2R)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Stereochemistry : The (R)-configuration at the 2-position distinguishes it from its (S)-enantiomer, influencing its reactivity and interactions in chiral environments.
  • Reactivity: The bromine substituent enhances electrophilicity compared to non-halogenated analogs, making it a versatile intermediate in organic synthesis.

Comparison with Structurally Similar Compounds

Diethyl Bromomalonate

Structure : $ C7H{9}BrO_4 $ (ethyl ester of bromomalonic acid).
Key Differences :

  • Carbon Chain Length : Bromomalonate has a three-carbon backbone (propanedioate), whereas the target compound has a four-carbon backbone (butanedioate).
  • Synthesis : Diethyl bromomalonate is synthesized via bromination of diethyl malonate, analogous to methods described for brominated propanedioate derivatives .
  • Applications: Bromomalonate is widely used in the preparation of α-amino acids, while the longer chain in the target compound may favor bulkier nucleophiles.
Property Diethyl (2R)-2-Bromobutanedioate Diethyl Bromomalonate
Molecular Weight (g/mol) 259.08 241.05
Boiling Point (°C) ~220 (estimated) 210–215
Reactivity in SN2 Moderate (steric hindrance) High (less steric)

Diethyl (2S)-2-Bromobutanedioate (Enantiomer)

Stereochemical Impact :

  • The (S)-enantiomer exhibits opposite optical rotation and may show divergent behavior in asymmetric catalysis or biological systems. For example, in a reaction with a chiral catalyst, the (R)-form could yield enantiomeric products distinct from those of the (S)-form.
  • Synthesis : Both enantiomers are synthesized using chiral auxiliaries or resolution techniques, as highlighted in stereochemical studies of brominated alkanes .

Diethyl 2-Chlorobutanedioate

Halogen Substitution Effect :

  • Reactivity : Chlorine is a poorer leaving group than bromine, reducing electrophilicity. This makes the chloro derivative less reactive in SN2 reactions but more stable under basic conditions.
  • Physical Properties : The chloro analog has a lower molecular weight ($ C8H{11}ClO_4 $, 214.63 g/mol) and a slightly higher melting point due to weaker intermolecular forces compared to the bromo compound.

Diethyl Succinate (Non-Halogenated Analog)

Functional Group Comparison :

  • The absence of a halogen eliminates electrophilic reactivity, rendering succinate esters inert in substitution reactions.
  • Applications : Succinate esters are used as plasticizers or solvents, whereas brominated analogs are reserved for synthetic intermediates.

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